molecular formula C22H24N2O3S B256672 isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate

isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate

Cat. No. B256672
M. Wt: 396.5 g/mol
InChI Key: BTCUNDVKCKRECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is a member of the benzothienopyrimidine family, which has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in cancer progression.
Biochemical and Physiological Effects
Isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for maintaining tissue homeostasis. Additionally, this compound has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate in lab experiments include its potential therapeutic applications, its relatively simple synthesis method, and its stability under various conditions. However, there are also limitations to using this compound, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate. One area of focus could be on exploring its potential as an anticancer agent and investigating its mechanism of action in more detail. Additionally, this compound could be studied for its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Furthermore, research could be conducted to improve the solubility and bioavailability of this compound, which could enhance its therapeutic potential.

Synthesis Methods

The synthesis of isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate involves the reaction of 7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-3-carbaldehyde with isopropyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through column chromatography.

Scientific Research Applications

Isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its neuroprotective effects, as it has been shown to protect neurons against oxidative stress and inflammation.

properties

Product Name

isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

propan-2-yl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoate

InChI

InChI=1S/C22H24N2O3S/c1-13(2)27-22(26)16-7-5-15(6-8-16)11-24-12-23-20-19(21(24)25)17-9-4-14(3)10-18(17)28-20/h5-8,12-14H,4,9-11H2,1-3H3

InChI Key

BTCUNDVKCKRECL-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)OC(C)C

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)OC(C)C

Origin of Product

United States

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